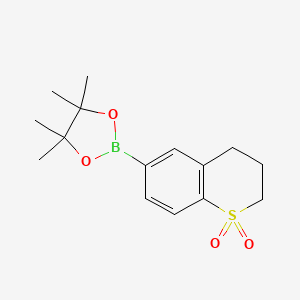
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiochromane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a complex organic compound that features a boron-containing dioxaborolane ring and a benzothiopyran structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the formation of the dioxaborolane ring followed by its attachment to the benzothiopyran core. One common method involves the reaction of a suitable benzothiopyran precursor with a boronic acid derivative under catalytic conditions. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzothiopyran core .
Wissenschaftliche Forschungsanwendungen
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of probes for biological imaging and as a precursor for bioactive molecules.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane ring. This ring can undergo nucleophilic attack, facilitating the formation of new bonds. The benzothiopyran core can interact with biological targets, potentially modulating their activity through binding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one: Another compound with a dioxaborolane ring, used in organic synthesis.
Uniqueness
6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is unique due to the combination of the dioxaborolane ring and the benzothiopyran core.
Eigenschaften
Molekularformel |
C15H21BO4S |
|---|---|
Molekulargewicht |
308.2 g/mol |
IUPAC-Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-thiochromene 1,1-dioxide |
InChI |
InChI=1S/C15H21BO4S/c1-14(2)15(3,4)20-16(19-14)12-7-8-13-11(10-12)6-5-9-21(13,17)18/h7-8,10H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
GMDVZCMTIBNJNU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)S(=O)(=O)CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)
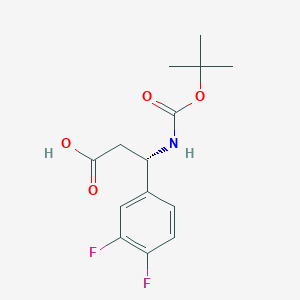
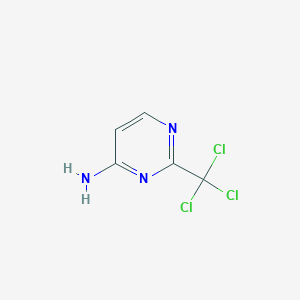


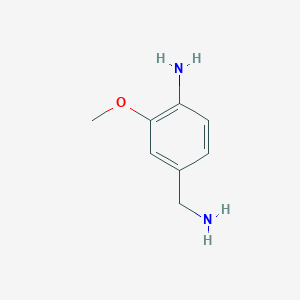
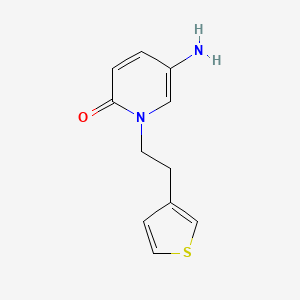

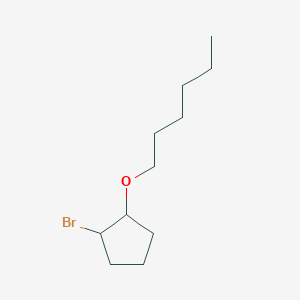
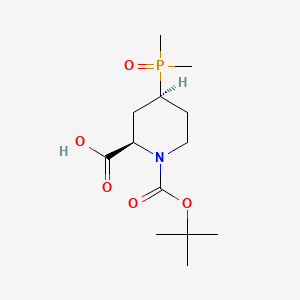
![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)


![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)
